molecular formula C10H10N2O B1504992 5-Methoxyquinolin-6-amine CAS No. 54620-48-3

5-Methoxyquinolin-6-amine

Cat. No. B1504992
CAS RN: 54620-48-3
M. Wt: 174.2 g/mol
InChI Key: RJUWMZNBSHEASH-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-6-amine is a chemical compound with the CAS Number: 54620-48-3 and a molecular weight of 174.2 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 5-Methoxyquinolin-6-amine, involves traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinolin-6-amine is represented by the linear formula C10H10N2O . The InChI code for this compound is 1S/C10H10N2O/c1-13-10-7-3-2-6-12-9 (7)5-4-8 (10)11/h2-6H,11H2,1H3 .


Physical And Chemical Properties Analysis

5-Methoxyquinolin-6-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 and a linear formula of C10H10N2O .

Scientific Research Applications

  • Anticancer Agent and Apoptosis Inducer : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from similar compounds, was found to be a potent apoptosis inducer and showed effectiveness in human breast and other mouse xenograft cancer models. This compound also demonstrated excellent blood-brain barrier penetration (Sirisoma et al., 2009).

  • Fluorescent Labeling Reagent : 6-Methoxy-4-quinolone has been identified as a novel fluorophore useful in biomedical analysis, showing strong fluorescence in a wide pH range. It has been applied as a fluorescent labeling reagent, demonstrating potential in determining carboxylic acids (Hirano et al., 2004).

  • Antimicrobial Activity : Derivatives of 5-Methoxyquinolin-6-amine, specifically [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

  • Tubulin-Polymerization Inhibitors : Some derivatives, like 4-(N-cycloamino)quinazolines, were evaluated as tubulin-polymerization inhibitors, showing potential in cancer treatment. They inhibit tubulin assembly and have shown significant in vitro cytotoxic activity (Wang et al., 2014).

  • Chemosensor for Cadmium : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized as a selective chemosensor for Cd2+, which could be useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • In Vitro Antitumor Activity : Acylated mono-, bis-, and tris-Cinchona-Based Amines containing derivatives of 5-Methoxyquinolin-6-amine demonstrated in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).

  • Synthesis of Complex Pyrrolidones : 5-Methoxy-8-aminoquinoline was used as a directing group to promote palladium-catalyzed amination of γ C(sp(3))H bonds, facilitating the synthesis of complex pyrrolidones from readily available precursors (He et al., 2013).

Safety and Hazards

When handling 5-Methoxyquinolin-6-amine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-methoxyquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUWMZNBSHEASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700798
Record name 5-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyquinolin-6-amine

CAS RN

54620-48-3
Record name 5-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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